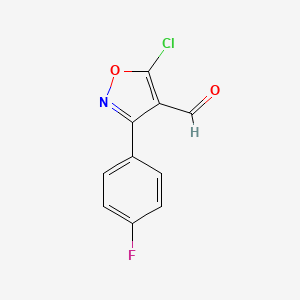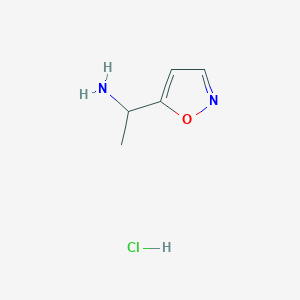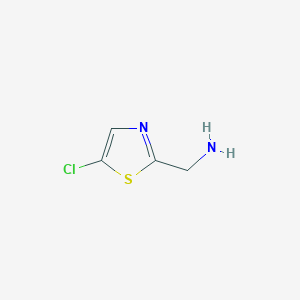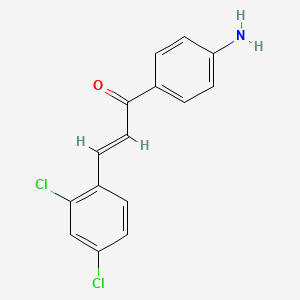
5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone” involves the acylation of “5-chloro-1,3-dimethylpyrazole” (prepared from chlorination of “1,3-dimethyl-5-pyrazolone”) by "2-fluorobenzoyl chloride" . Another example is the synthesis of quinoline-based heterocyclic derivatives, which involves the creation of various derivatives of quinoline containing different heterocyclic moieties including thiadiazine, thiadiazoles, and triazole .Molecular Structure Analysis
The molecular structure of related compounds such as “5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole” and “3-Chloro-4-fluorophenyl isocyanate” can be analyzed using various spectroscopic techniques . These compounds contain various functional groups and atoms including carbon, hydrogen, nitrogen, sulfur, chlorine, and fluorine .Chemical Reactions Analysis
The chemical reactions involving related compounds are complex and involve various steps. For instance, the synthesis of “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone” involves acylation, chlorination, and other steps . Similarly, the synthesis of quinoline-based heterocyclic derivatives involves the creation of various derivatives through different chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole” include its form (solid), molecular weight (228.67), and empirical formula (C9H6ClFN2S) .Wissenschaftliche Forschungsanwendungen
Ring Transformations and Synthesis
Ring Transformations with Amines, Hydrazines, and Hydroxylamine : A study by L'abbé et al. (1991) explored the reactions of a similar compound, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde, with various amines, hydrazines, and hydroxylamine. This work contributes to understanding the chemical behavior of related chloro carbaldehydes in ring transformation reactions (L'abbé et al., 1991).
Synthesis and Characterization of Poly(aryl ether) : Pimpha et al. (2004) synthesized a monomer similar to the compound of interest, which was used to create poly(aryl ether)s. This research highlights the potential of such compounds in polymer synthesis (Pimpha et al., 2004).
Chemical Stability and Reactivity
- Synthesis and Thermolysis of Azidooxazole Carbaldehydes : The study by L'abbé et al. (1993) on the synthesis and stability of 5-azidooxazole-4-carbaldehydes, which are structurally related to the target compound, provides insight into the chemical stability and reactivity of chloro carbaldehydes (L'abbé et al., 1993).
Molecular Rearrangements
- Molecular Rearrangements of 4‐Iminomethyl‐1,2,3‐Triazoles : Research by L'abbé et al. (1990) on molecular rearrangements provides a foundation for understanding how similar compounds might behave under certain conditions, which is relevant for chemical synthesis and design (L'abbé et al., 1990).
Derivatives and Chemical Properties
Synthesis of Fluorine-Containing Derivatives : Petkevich et al. (2018) worked on synthesizing fluorine-containing derivatives of isoxazoles, similar to the target compound. This research is significant for the development of compounds with specific chemical properties (Petkevich et al., 2018).
Design, Synthesis, and Characterization of Antimicrobial Agents : Bhat et al. (2016) synthesized and characterized compounds similar to the target compound for potential antimicrobial applications. This underscores the compound's relevance in medicinal chemistry (Bhat et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-10-8(5-14)9(13-15-10)6-1-3-7(12)4-2-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUHJDJXBDRJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212785 | |
| Record name | 5-Chloro-3-(4-fluorophenyl)-4-isoxazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde | |
CAS RN |
1188228-73-0 | |
| Record name | 5-Chloro-3-(4-fluorophenyl)-4-isoxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188228-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-(4-fluorophenyl)-4-isoxazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3088946.png)







![N-[2-(Trifluoromethyl)phenyl]piperidin-4-amine;hydrochloride](/img/structure/B3089030.png)